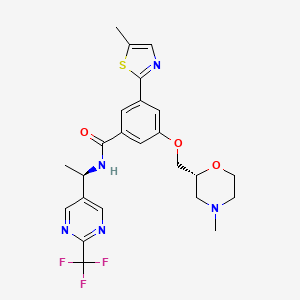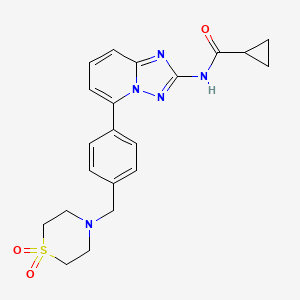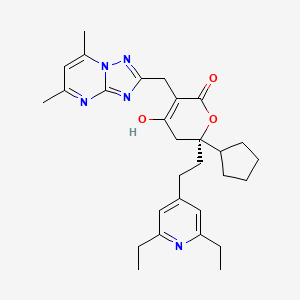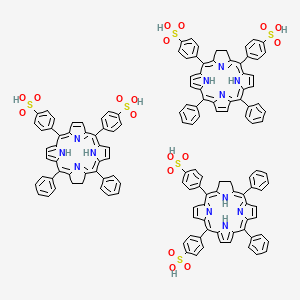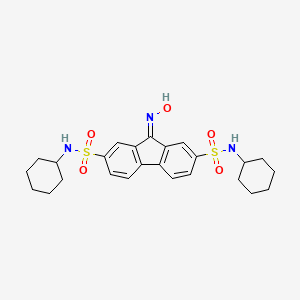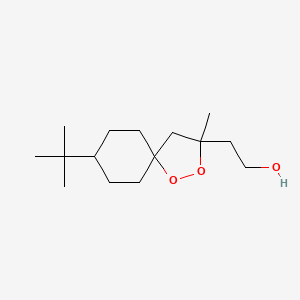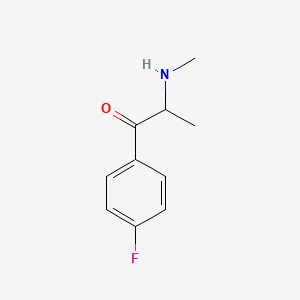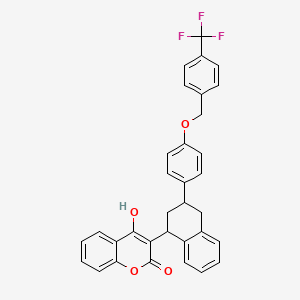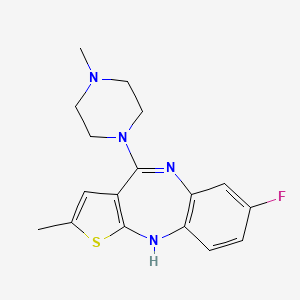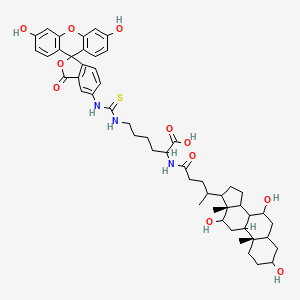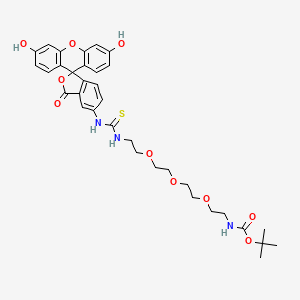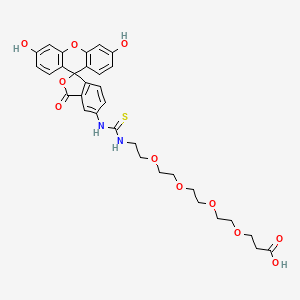
Fosciclopirox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosciclopirox is a phosphoryloxymethyl ester-based prodrug of ciclopirox, a synthetic, broad-spectrum antifungal agent. It exhibits antibacterial, anti-inflammatory, and potential antineoplastic activities. Upon intravenous administration, the phosphoryloxymethyl moiety is cleaved off by phosphatases, releasing the active metabolite ciclopirox .
準備方法
Synthetic Routes and Reaction Conditions: Fosciclopirox is synthesized by esterifying ciclopirox with a phosphoryloxymethyl group. The reaction involves the use of phosphorylating agents under controlled conditions to ensure the formation of the ester bond .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification processes, followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, ensuring the compound’s efficacy and safety for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Fosciclopirox has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and phosphorylation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various cancers, particularly bladder cancer, due to its ability to inhibit tumor cell proliferation and induce apoptosis
Industry: Utilized in the development of new antifungal and antibacterial agents
作用機序
フォスシクロピロックスは、投与時にシクロピロックスを放出することにより効果を発揮します。シクロピロックスは、多くの癌細胞タイプでアップレギュレートされているNotch1の活性化とNotch1を介したシグナル伝達経路を阻害します。また、カタラーゼやペルオキシダーゼなどの鉄含有酵素を阻害し、酸化ストレスを軽減します。さらに、シクロピロックスはサイクリンD1とサイクリンE1の発現をダウンレギュレートし、細胞周期の進行を遅らせ、アポトーシスを誘導します .
類似化合物:
シクロピロックス: フォスシクロピロックスの活性代謝物であり、抗真菌治療に局所的に使用されます。
イトラコナゾール: ステロール合成に影響を与える異なる作用機序を持つ別の抗真菌剤です。
テルビナフィン: スカレンエポキシダーゼを阻害し、細胞膜合成を阻害する抗真菌剤です
フォスシクロピロックスの独自性: フォスシクロピロックスは、プロドラッグであるために独自であり、シクロピロックスと比較して、溶解性と全身的な有効性が向上しています。癌の進行に関与する複数の経路を阻害する能力は、癌治療のための有望な候補となっています .
類似化合物との比較
Ciclopirox: The active metabolite of fosciclopirox, used topically for antifungal treatments.
Itraconazole: Another antifungal agent with a different mechanism of action, affecting sterol synthesis.
Terbinafine: An antifungal that inhibits squalene epoxidase, disrupting cell membrane synthesis
Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .
特性
IUPAC Name |
(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBXPWLNROYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380539-06-9 |
Source


|
| Record name | Fosciclopirox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSCICLOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
